(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride
CAS No.:
Cat. No.: VC13818620
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO2 |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | (2R,4S)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
| Standard InChI Key | QIKIPCQWZUFFFD-IBTYICNHSA-N |
| Isomeric SMILES | C1CN[C@H](C[C@H]1O)CO.Cl |
| SMILES | C1CNC(CC1O)CO.Cl |
| Canonical SMILES | C1CNC(CC1O)CO.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Identity and Stereochemistry
The compound’s molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . Its IUPAC name, (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, reflects the stereochemical configuration at the 2nd and 4th positions of the piperidine ring. The R configuration at C2 and S at C4 distinguishes it from other stereoisomers, which may exhibit divergent biological activities .
The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies. The isomeric SMILES string C1CNC@HCO.Cl confirms the spatial arrangement of functional groups .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 240401-25-6 | |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | |
| InChIKey | QIKIPCQWZUFFFD-IBTYICNHSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
Piperidine derivatives are typically synthesized via cyclization of amines or reductive amination. For (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, a multi-step approach is employed:
-
Ring Formation: Cyclization of a pentane-1,5-diamine precursor with hydroxymethyl and hydroxyl groups introduced via oxidation or substitution reactions.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the desired (2R,4S) configuration .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Challenges include minimizing racemization during functional group modifications and optimizing yield through solvent selection (e.g., ethanol or dichloromethane) .
Stability and Reactivity
The compound’s stability is influenced by its hygroscopic nature, necessitating storage in anhydrous conditions . The hydroxyl and hydroxymethyl groups participate in hydrogen bonding, while the piperidine ring’s basicity (pKa ~10) facilitates protonation in physiological environments .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (2R,4S)-isomer | Acetylcholinesterase | 120 | |
| 4-(Hydroxymethyl)piperidin-4-ol | NMDA Receptor | 450 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume